ethyl (2E)-2-[4-(methoxycarbonyl)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Properties
IUPAC Name |
ethyl (2E)-2-[(4-methoxycarbonylphenyl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O6S/c1-5-34-25(31)21-15(2)27-26-28(22(21)17-10-12-19(32-3)13-11-17)23(29)20(35-26)14-16-6-8-18(9-7-16)24(30)33-4/h6-14,22H,5H2,1-4H3/b20-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEKSUVYEMXGHQO-XSFVSMFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)C(=CC4=CC=C(C=C4)C(=O)OC)S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)/C(=C\C4=CC=C(C=C4)C(=O)OC)/S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
305866-71-1 | |
| Record name | ETHYL (2E)-2-[4-(METHOXYCARBONYL)BENZYLIDENE]-5-(4-METHOXYPHENYL)-7-METHYL-3-O XO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Ethyl (2E)-2-[4-(methoxycarbonyl)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound notable for its thiazolo[3,2-a]pyrimidine core structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic applications.
- Molecular Formula : C26H24N2O6S
- Molecular Weight : 492.5 g/mol
- IUPAC Name : ethyl (2E)-2-[(4-methoxycarbonyl)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including:
- Condensation Reactions : Utilizing catalysts such as piperidine or pyridine.
- Cyclization Reactions : Employing reagents like phosphorus oxychloride (POCl3).
- Esterification : Using ethanol and acid catalysts.
Yield percentages for these reactions are generally reported between 70% to 85% depending on the specific conditions used during synthesis.
Anticancer Properties
Research indicates that compounds within the thiazolo[3,2-a]pyrimidine class exhibit significant biological activities, particularly as potential anti-cancer agents. This compound has shown promising results in inhibiting protein kinase CK2 (PKCK2), which is implicated in various cancers. The compound demonstrated selective inhibition with an IC50 value indicating its potential as a therapeutic agent against tumor cells .
The interaction studies reveal that this compound selectively interacts with PKCK2 and potentially alters its activity in cancer cells. This mechanism is crucial for understanding how the compound can be optimized for better efficacy and selectivity in therapeutic applications .
Comparative Analysis with Similar Compounds
A comparative analysis of structurally similar compounds reveals variations in substituents that may influence their biological activity and selectivity against specific targets in cancer therapy:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl (Z)-5-(4-chlorophenyl)-7-methyl-3-oxo-thiazolo[3,2-a]pyrimidine | Chlorophenyl group | PKCK2 inhibitor |
| Ethyl (Z)-5-(4-fluorophenyl)-7-methyl-3-oxo-thiazolo[3,2-a]pyrimidine | Fluorophenyl group | Antitumor activity |
| Ethyl (Z)-5-(4-nitrophenyl)-7-methyl-3-oxo-thiazolo[3,2-a]pyrimidine | Nitrophenyl group | Cytotoxic effects |
This table highlights how different substituents can modify the biological activity of thiazolo[3,2-a]pyrimidine derivatives .
Case Studies
Several studies have documented the efficacy of this compound in various experimental settings:
-
In Vitro Studies : Demonstrated significant cytotoxicity against multiple cancer cell lines with IC50 values comparable to established chemotherapeutics.
- Cell Lines Tested : MCF7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Results : Indicated a dose-dependent response with enhanced apoptosis markers.
-
In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups.
- Tumor Models Used : Xenograft models with human cancer cell lines.
- Findings : Tumor size reduction by approximately 50% within four weeks of treatment.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Thiazolo[3,2-a]pyrimidine derivatives exhibit structural diversity primarily in their substituents at positions 2 (benzylidene group), 5 (aryl/heteroaryl group), and 6 (carboxylate/amide). Below is a comparative analysis of key analogs:
Table 1: Structural Variations and Key Properties of Selected Analogs
Impact of Substituents on Bioactivity
- Position 2 (Benzylidene Group):
- Position 5 (Aryl Group):
Table 2: Inhibitory Activity Against Cdc25B Phosphatase
Physicochemical and Crystallographic Comparisons
Crystallographic Behavior
- The target compound’s analog with 4-acetoxybenzylidene () forms supramolecular chains via C–H···O interactions, enhancing crystalline stability.
- Derivatives with bromophenyl groups (e.g., ) utilize π-halogen interactions for lattice stabilization, a feature absent in the target compound.
Solubility and Stability
- Target Compound: The ethyl carboxylate group improves aqueous solubility (>50 µg/mL in PBS) compared to amide derivatives (e.g., , solubility <10 µg/mL).
- Methoxy vs. Acetoxy Substituents: Methoxy groups (target compound) offer better metabolic stability than acetoxy groups (), which are prone to esterase-mediated cleavage.
Q & A
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step reactions, including condensation of thiazolopyrimidine precursors with substituted benzaldehydes. Key parameters include:
- Catalysts : Palladium or copper catalysts enhance coupling reactions .
- Solvents : Polar aprotic solvents like dimethylformamide (DMF) improve solubility and reactivity .
- Temperature : Reflux conditions (e.g., 80–100°C) are critical for cyclization .
- Purification : Recrystallization or chromatography ensures ≥95% purity .
Q. Which analytical techniques are most reliable for confirming the compound’s structure and purity?
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves spatial configuration, as demonstrated for analogous thiazolopyrimidines .
- HPLC : Monitors reaction progress and purity (>99% for bioactive studies) .
Q. How is the compound initially screened for biological activity?
- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) and inflammatory targets (COX-2, TNF-α) .
- Dose-response studies : IC₅₀ values are calculated using MTT assays .
- Comparative analysis : Benchmark against analogs (e.g., chlorophenyl or hydroxy-substituted derivatives) to identify activity trends .
Advanced Research Questions
Q. How do substituent variations at the 2- and 5-positions impact biological activity and electronic properties?
- 2-position benzylidene groups : Electron-withdrawing substituents (e.g., Cl, F) enhance kinase inhibition, while methoxy groups improve solubility .
- 5-position aryl groups : 4-Methoxyphenyl boosts anti-inflammatory activity, whereas 4-chlorophenyl increases cytotoxicity .
- Systematic SAR : Analog libraries reveal that methoxycarbonyl at the 4-position optimizes binding to hydrophobic enzyme pockets .
Q. What computational strategies are used to predict binding modes and pharmacokinetic properties?
- Molecular docking : Models interactions with COX-2 (PDB ID: 5IKT) and CDK2 kinases, highlighting hydrogen bonding with the carboxylate group .
- QSAR studies : LogP calculations predict improved blood-brain barrier penetration for lipophilic derivatives .
- ADMET prediction : Software like Schrödinger’s QikProp estimates bioavailability and toxicity risks .
Q. How can contradictory data on substituent effects be resolved across studies?
- Meta-analysis : Compare datasets from analogous compounds (e.g., dichlorophenyl vs. trimethoxybenzylidene derivatives) .
- Controlled experiments : Isolate variables (e.g., solvent polarity, assay type) to identify confounding factors .
- Crystallographic validation : Resolve ambiguities in stereochemistry that may affect activity .
Q. What role does X-ray crystallography play in understanding the compound’s mechanism?
- Conformational analysis : Reveals boat-like puckering of the thiazolopyrimidine ring, which influences protein binding .
- Intermolecular interactions : Identifies key hydrogen bonds (C–H···O) and π-π stacking in crystal packing, relevant to solid-state stability .
Q. How can solubility challenges be addressed for in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
